molecular formula C17H15NO3 B14939683 1,3-benzodioxol-5-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone

1,3-benzodioxol-5-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B14939683
M. Wt: 281.30 g/mol
InChI Key: XNNPXOILYOTVEV-UHFFFAOYSA-N
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Description

1,3-benzodioxol-5-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-benzodioxol-5-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone can be achieved through several synthetic routes. One common method involves the condensation of 1,3-benzodioxole with 3,4-dihydroisoquinoline under specific reaction conditions. The reaction typically requires the presence of a catalyst, such as a Lewis acid, and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,3-benzodioxol-5-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

1,3-benzodioxol-5-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-benzodioxol-5-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with similar structural features.

    1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid: A compound with a similar core structure but different functional groups.

Uniqueness

1,3-benzodioxol-5-yl(3,4-dihydroisoquinolin-2(1H)-yl)methanone is unique due to its specific combination of the benzodioxole and dihydroisoquinoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

1,3-benzodioxol-5-yl(3,4-dihydro-1H-isoquinolin-2-yl)methanone

InChI

InChI=1S/C17H15NO3/c19-17(13-5-6-15-16(9-13)21-11-20-15)18-8-7-12-3-1-2-4-14(12)10-18/h1-6,9H,7-8,10-11H2

InChI Key

XNNPXOILYOTVEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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